molecular formula C26H28O14 B1230585 Schaftoside CAS No. 207461-10-7

Schaftoside

Cat. No. B1230585
M. Wt: 564.5 g/mol
InChI Key: MMDUKUSNQNWVET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-beta-D-Glucopyranosyl-8-beta-D-ribopyranosylapigenin belongs to the class of organic compounds known as flavonoid 8-c-glycosides. Flavonoid 8-C-glycosides are compounds containing a carbohydrate moiety which is C-glycosidically linked to 8-position of a 2-phenylchromen-4-one flavonoid backbone. 6-beta-D-Glucopyranosyl-8-beta-D-ribopyranosylapigenin is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 6-beta-D-glucopyranosyl-8-beta-D-ribopyranosylapigenin is primarily located in the cytoplasm. Outside of the human body, 6-beta-D-glucopyranosyl-8-beta-D-ribopyranosylapigenin can be found in herbs and spices. This makes 6-beta-D-glucopyranosyl-8-beta-D-ribopyranosylapigenin a potential biomarker for the consumption of this food product.
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]-8-(3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)-4H-chromen-4-one is a member of flavonoids and a C-glycosyl compound.

Scientific Research Applications

Metabolic Processes and Kidney Stone Treatment

Schaftoside, identified as a flavone-C-glycoside, has been studied for its role in treating calcium oxalate kidney stones. A study using a UHPLC-Q-TOF-MS/MS method found significant differences in the metabolites of schaftoside in healthy and model rats. This research is crucial for understanding schaftoside's metabolic process and its potential clinical application for kidney stone treatment (Liu et al., 2020).

Chemical Structure Analysis

Schaftoside's structure was explored in a study identifying it as 6-O-β- d -glucopyranosyl-8-α- l -arabinopyranosylapigenin. This identification was achieved through oxidative degradation and spectroscopic investigations, which provide a foundation for understanding its biochemical properties (Chopin et al., 1974).

Gallstone Prevention

A study on the effects of schaftoside in preventing cholesterol gallstone disease in mice found that it increased biliary levels of bile salts and reduced cholesterol levels, thereby lowering the cholesterol saturation index. This indicates schaftoside's potential in treating gallstone diseases (Liu et al., 2017).

Synthesis Techniques

The effective total synthesis of schaftoside, using a scalable approach from (±)-naringenin, was developed, highlighting a method for large-scale production of this bioactive compound (Shang et al., 2021).

Neuroinflammation and Stroke Treatment

Schaftoside has shown potential in treating neuroinflammation associated with ischemic stroke. A study found that schaftoside reduced proinflammatory cytokines in BV2 microglia cells, suggesting its effectiveness in stroke intervention (Zhou et al., 2019).

Plant Defense and Biosynthesis Pathway

Research on the biosynthesis of (iso)schaftosides in plants indicated that these compounds are important for plant defense. This study provided insights into the enzymatic pathway for synthesizing these bioactive compounds in higher plants (Wang et al., 2020).

Cerebral Ischemia-Reperfusion Injury

A study on schaftoside's effects on cerebral ischemia-reperfusion injury found that it enhances autophagy, reduces apoptosis, and decreases inflammation through the AMPK/mTOR pathway. This suggests its potential as a neuroprotective agent (Zhang et al., 2022).

Pharmacokinetic Modelling

A physiologically based pharmacokinetic model of schaftoside was developed to simulate its plasma concentration profile, providing insights for dosage selection in different populations and highlighting its antilithic and antioxidant effects (Li et al., 2022).

Environmental Influence on Schaftoside Content

Resource Management and Quality Evaluation

Research on the resource management of Desmodium styracifolium, a major source of schaftoside, underscores the importance of ecological protection and standardized cultivation to ensure quality and sustainability (Chun-rong, 2013).

properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)15-19(33)14-10(29)5-12(8-1-3-9(28)4-2-8)39-24(14)16(20(15)34)25-22(36)17(31)11(30)7-38-25/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDUKUSNQNWVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one

CAS RN

51938-32-0, 207461-10-7
Record name 8-α-L-Arabinopyranosyl-6-β-D-glucopyranosyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
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Record name 6-beta-D-Glucopyranosyl-8-beta-D-ribopyranosylapigenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033571
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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